
(5-Bromo-2,6-dimethoxypyridin-3-yl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2,6-dimethoxypyridin-3-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of bromine and methoxy groups on the pyridine ring enhances its reactivity and selectivity in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,6-dimethoxypyridin-3-yl)zinc bromide typically involves the reaction of 5-bromo-2,6-dimethoxypyridine with a zinc reagent in the presence of a halogen source. One common method is the direct insertion of zinc into the carbon-bromine bond of 5-bromo-2,6-dimethoxypyridine in the presence of THF as a solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow chemistry techniques. These methods offer advantages such as improved reaction control, enhanced safety, and scalability. The use of flow reactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
(5-Bromo-2,6-dimethoxypyridin-3-yl)zinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling and Suzuki-Miyaura coupling. These reactions involve the formation of carbon-carbon bonds between the organozinc reagent and an electrophilic partner, typically an aryl or vinyl halide.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst, along with a base such as triethylamine or potassium carbonate. The reaction is typically carried out in an inert atmosphere at moderate temperatures.
Suzuki-Miyaura Coupling: This reaction employs a palladium catalyst and a boronic acid or ester as the coupling partner. The reaction conditions often include a base such as potassium phosphate and a solvent like THF or toluene.
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
(5-Bromo-2,6-dimethoxypyridin-3-yl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its ability to form carbon-carbon bonds makes it a valuable tool in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as peptides and nucleotides, through cross-coupling reactions. This allows for the creation of novel biomolecular structures with potential therapeutic applications.
Medicine: In medicinal chemistry, this compound is used to synthesize drug candidates and active pharmaceutical ingredients (APIs). Its reactivity and selectivity enable the efficient construction of complex drug molecules.
Industry: The compound is employed in the production of advanced materials, such as polymers and electronic components. .
作用機序
The mechanism of action of (5-Bromo-2,6-dimethoxypyridin-3-yl)zinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium or nickel catalyst undergoes oxidative addition with the electrophilic partner (e.g., aryl halide), forming a metal complex.
Transmetalation: The organozinc reagent transfers its organic group to the metal complex, replacing the halide ligand.
Reductive Elimination: The metal complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the catalyst for further cycles
類似化合物との比較
Similar Compounds
(5-Chloropyridin-2-yl)zinc bromide: Similar in structure but with a chlorine atom instead of a bromine atom. It exhibits different reactivity and selectivity in cross-coupling reactions.
(2,6-Dimethoxypyridin-3-yl)zinc bromide: Lacks the bromine atom, resulting in different electronic properties and reactivity.
Uniqueness
(5-Bromo-2,6-dimethoxypyridin-3-yl)zinc bromide is unique due to the presence of both bromine and methoxy groups on the pyridine ring. This combination enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
特性
分子式 |
C7H7Br2NO2Zn |
|---|---|
分子量 |
362.3 g/mol |
IUPAC名 |
5-bromo-2,6-dimethoxy-3H-pyridin-3-ide;bromozinc(1+) |
InChI |
InChI=1S/C7H7BrNO2.BrH.Zn/c1-10-6-4-3-5(8)7(9-6)11-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
HXZLSXRMJKRXJG-UHFFFAOYSA-M |
正規SMILES |
COC1=NC(=C(C=[C-]1)Br)OC.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



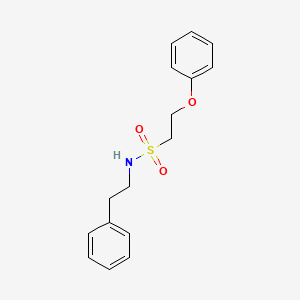

![(E)-16-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B14870607.png)

![3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide](/img/structure/B14870625.png)
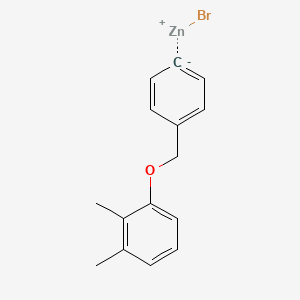
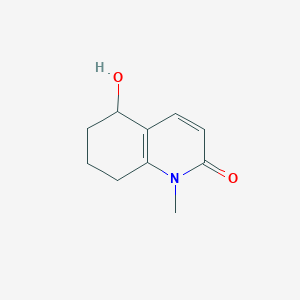
![(2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14870660.png)
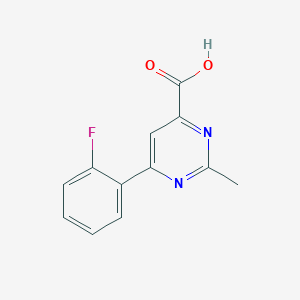
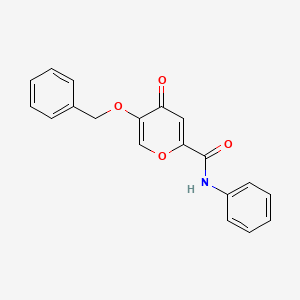
![7-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870691.png)

![2-(4-tert-butylphenyl)-1-[3-(morpholin-4-yl)propyl]-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14870702.png)
